molecular formula C18H18N2O2S B2514082 2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide CAS No. 915933-20-9

2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide

Cat. No. B2514082
CAS RN: 915933-20-9
M. Wt: 326.41
InChI Key: ZCRWRBCZSXETTC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DMF and has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential future directions.

Mechanism Of Action

The mechanism of action of DMF is complex and not fully understood. It is believed to act through multiple pathways, including the modulation of various signaling pathways, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant pathways. DMF has been shown to modulate the activity of various enzymes and receptors, including the nuclear factor-κB (NF-κB) pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects
DMF has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and antioxidant effects. DMF has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various autoimmune diseases. DMF has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

DMF has several advantages as a tool in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in humans, making it a safe compound to work with. However, DMF has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments. Additionally, the complex mechanism of action of DMF can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for the study of DMF. One area of interest is the development of DMF-based therapies for the treatment of autoimmune diseases. Another area of interest is the use of DMF as a tool for understanding the mechanisms of various enzymes and receptors. Additionally, the use of DMF as a solvent for the production of high-quality graphene is an area of active research. Further studies are needed to fully understand the potential applications of DMF in these and other areas.

Synthesis Methods

DMF can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran with 3-methylbenzylamine to form an intermediate, which is then reacted with thioamide to yield the final product. This method has been optimized to achieve high yields and purity of DMF.

Scientific Research Applications

DMF has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMF has been evaluated for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. In biochemistry, DMF has been studied for its ability to modulate the activity of various enzymes and receptors, making it a valuable tool for understanding the mechanisms of these molecules. In materials science, DMF has been explored for its potential use as a solvent for the production of high-quality graphene.

properties

IUPAC Name

2,5-dimethyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-5-4-6-14(7-11)9-15-10-19-18(23-15)20-17(21)16-8-12(2)22-13(16)3/h4-8,10H,9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRWRBCZSXETTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide

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